
1-Bromo-1-(3-(bromomethyl)-2-ethoxyphenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-1-(3-(bromomethyl)-2-ethoxyphenyl)propan-2-one is an organic compound with the molecular formula C12H14Br2O It is a brominated ketone, which means it contains both bromine atoms and a carbonyl group (C=O)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-1-(3-(bromomethyl)-2-ethoxyphenyl)propan-2-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-(3-(bromomethyl)-2-ethoxyphenyl)propan-2-one using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is usually carried out in an organic solvent like dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-1-(3-(bromomethyl)-2-ethoxyphenyl)propan-2-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2R).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone, with the nucleophile added in excess.
Reduction: Conducted in anhydrous conditions to prevent the decomposition of reducing agents, often in solvents like tetrahydrofuran (THF) or ethanol.
Oxidation: Performed in acidic or basic conditions, depending on the oxidizing agent used, with solvents like water or acetic acid.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with different functional groups replacing the bromine atoms.
Reduction: Alcohols or other reduced forms of the compound.
Oxidation: Carboxylic acids or other oxidized products.
Wissenschaftliche Forschungsanwendungen
1-Bromo-1-(3-(bromomethyl)-2-ethoxyphenyl)propan-2-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: Utilized in the preparation of functionalized materials with specific properties, such as polymers or nanomaterials.
Biological Studies: Employed in studies to understand its interactions with biological molecules and its potential effects on cellular processes.
Wirkmechanismus
The mechanism of action of 1-Bromo-1-(3-(bromomethyl)-2-ethoxyphenyl)propan-2-one depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the electrophilic carbon atoms. In reduction reactions, the carbonyl group is reduced to an alcohol, altering the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways involved vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-1-(3-(bromomethyl)-2-ethoxyphenyl)propan-2-one can be compared to other brominated ketones and related compounds:
1-Bromo-1-(3-(bromomethyl)-2-(methylthio)phenyl)propan-2-one: Similar structure but with a methylthio group instead of an ethoxy group, leading to different reactivity and applications.
1-Bromo-2-methylpropane: A simpler brominated compound with different chemical properties and uses.
Bromoacetone: Another brominated ketone with distinct reactivity and applications in organic synthesis and chemical research.
Eigenschaften
Molekularformel |
C12H14Br2O2 |
|---|---|
Molekulargewicht |
350.05 g/mol |
IUPAC-Name |
1-bromo-1-[3-(bromomethyl)-2-ethoxyphenyl]propan-2-one |
InChI |
InChI=1S/C12H14Br2O2/c1-3-16-12-9(7-13)5-4-6-10(12)11(14)8(2)15/h4-6,11H,3,7H2,1-2H3 |
InChI-Schlüssel |
YYDOECMDDZBWLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=CC=C1C(C(=O)C)Br)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


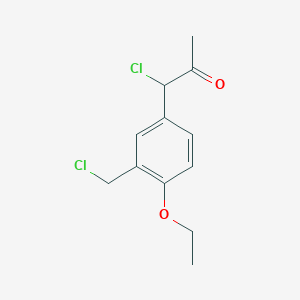
![Methyl 2-((1R,3R,3''R,5R,5'R,7R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)acetate](/img/structure/B14048123.png)
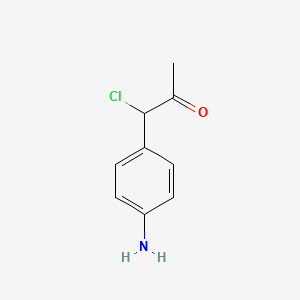
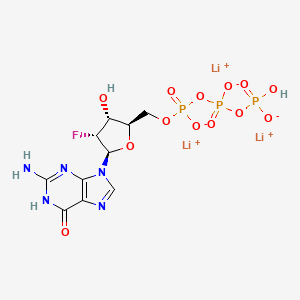
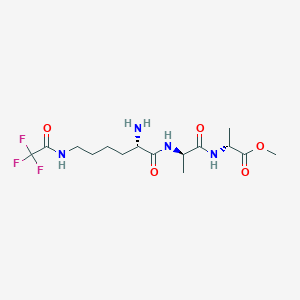

![Tert-butyl 1-oxo-3,4,6,7,8,9-hexahydropyrido[3,4-B]indolizine-2(1H)-carboxylate](/img/structure/B14048143.png)
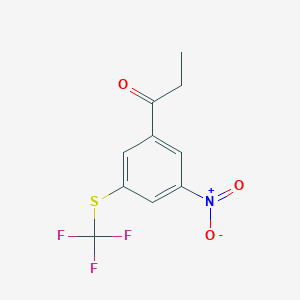
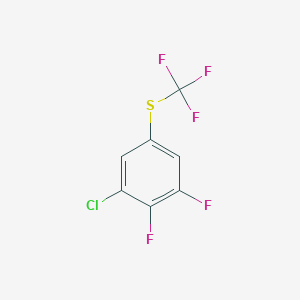
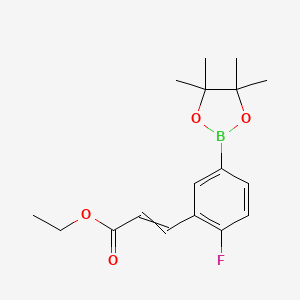
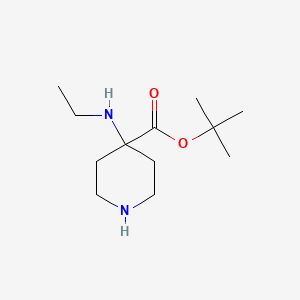
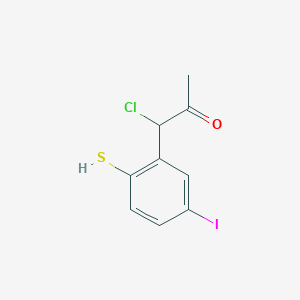

![Pyrazolo[1,5-a]pyridine, 2-[[4-[4-(2-fluoroethoxy)phenyl]-1-piperazinyl]methyl]-](/img/structure/B14048198.png)
